An In-Depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride
An In-Depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Application and Scope
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Naphthyl)ethylamine hydrochloride (CAS No: 2017-67-6). As a key building block in organic synthesis, this compound serves as a foundational precursor for more complex molecules, particularly within the landscape of pharmaceutical research and development. The naphthalene moiety is a common feature in various biologically active compounds, and understanding the characteristics of this primary amine hydrochloride is essential for its effective application. This document synthesizes available data to support researchers in its handling, characterization, and strategic deployment in synthetic workflows.
Core Chemical and Physical Properties
2-(2-Naphthyl)ethylamine hydrochloride is a stable, solid organic salt. Its core structure consists of a naphthalene ring system linked via an ethyl bridge to a primary amine, which is protonated to form the hydrochloride salt. This structure imparts a combination of aromatic, hydrophobic character from the naphthalene core and hydrophilic character from the ammonium group, influencing its solubility and reactivity.
Key physicochemical data are summarized below for rapid reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2017-67-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃N · HCl (or C₁₂H₁₄ClN) | [1][2][4][5] |
| Molecular Weight | 207.70 g/mol | [1][2][3][4][5] |
| Physical Form | Solid | [3] |
| Melting Point | 226 °C (initial event); multi-step events reported up to 274 °C | [1][3] |
| LogP (Computed) | 3.843 | [1] |
| Polar Surface Area (PSA) | 26.02 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Note on Melting Point: The observation of multiple melting events (e.g., 226 °C, 241 °C, 274 °C) reported by various suppliers may indicate the presence of different polymorphic forms or decomposition upon heating.[1][3] Researchers should consider this variability and may benefit from differential scanning calorimetry (DSC) to characterize the thermal behavior of their specific batch.
Synthesis and Purification
A plausible and widely utilized method is the reduction of 2-naphthylacetonitrile. This two-step approach offers a reliable pathway from a commercially available starting material.
Logical Synthesis Workflow
Caption: A logical two-step synthesis pathway for 2-(2-Naphthyl)ethylamine hydrochloride.
Exemplary Experimental Protocol (Self-Validating)
This protocol is a generalized representation. Researchers must adapt it based on laboratory safety standards and empirical observations.
Step 1: Reduction of 2-Naphthylacetonitrile to 2-(2-Naphthyl)ethylamine (Free Base)
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Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet. An inert atmosphere is crucial, especially when using reactive hydrides like LiAlH₄.
-
Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (approx. 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-naphthylacetonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The dropwise addition controls the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water dropwise, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(2-Naphthyl)ethylamine free base. This product can be purified further by vacuum distillation or column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (1.05 equivalents) in diethyl ether or dioxane dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield 2-(2-Naphthyl)ethylamine hydrochloride.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following section outlines the expected signals based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic naphthalene protons and the aliphatic ethylamine chain protons.
-
Naphthalene Protons (Ar-H): A complex multiplet pattern between δ 7.4-8.0 ppm. The exact splitting will depend on the specific coupling constants between adjacent protons on the two fused rings.
-
Ethyl Protons (-CH₂-CH₂-): Two triplets, each integrating to 2H. The signal for the CH₂ group adjacent to the naphthalene ring (Ar-CH₂) would appear further downfield (approx. δ 3.0-3.2 ppm) than the CH₂ group adjacent to the ammonium group (-CH₂-NH₃⁺, approx. δ 3.2-3.4 ppm).
-
Ammonium Protons (-NH₃⁺): A broad singlet, typically in the region of δ 8.0-9.0 ppm. Its position and broadness are dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR will reflect the 7 unique carbon environments in the molecule.
-
Naphthalene Carbons (Ar-C): Multiple signals in the aromatic region (δ 125-135 ppm). Quaternary carbons will appear as weaker signals.
-
Ethyl Carbons (-CH₂-CH₂-): Two signals in the aliphatic region. The Ar-CH₂ carbon would be expected around δ 35-40 ppm, while the -CH₂-NH₃⁺ carbon would be slightly further downfield, around δ 40-45 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Naphthalene) |
| 2850-3000 | N-H Stretch | Primary Ammonium (-NH₃⁺) |
| ~2900 | C-H Stretch | Aliphatic (CH₂) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~820 | C-H Bend | Out-of-plane bending for 2-substituted naphthalene |
Applications in Drug Development and Research
Naphthalene-containing compounds exhibit a wide range of biological activities, and derivatives of 2-(2-Naphthyl)ethylamine are explored for various therapeutic applications.[6][7] The core structure serves as a valuable scaffold.
-
Neuroscience Research: The phenethylamine backbone is a classic pharmacophore for interacting with neurotransmitter systems. The bulky, lipophilic naphthalene group can confer selectivity for specific receptor subtypes or transporters, making it a target for developing agents for neurological disorders.[8]
-
Antifungal/Antimicrobial Agents: Naphthylamine derivatives have been investigated as structural analogues of antifungal drugs like naftifine and terbinafine.[7]
-
Cytotoxic Agents: Studies have shown that certain α-naphthylamine derivatives possess cytotoxic activity against human cancer cell lines, making this scaffold a point of interest in oncology research.[7]
The relationship between the structural scaffold and its potential applications is visualized below.
Caption: Relationship between the chemical scaffold and its research applications.
Handling, Storage, and Safety
As a hydrochloride salt, this compound is generally more stable and less volatile than its free base form. However, proper handling is imperative.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept under an inert atmosphere, as it is noted to be moisture-sensitive.[1][9]
-
Safety: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.[3]
-
First Aid: In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice. If swallowed or inhaled, seek immediate medical attention.[3]
-
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